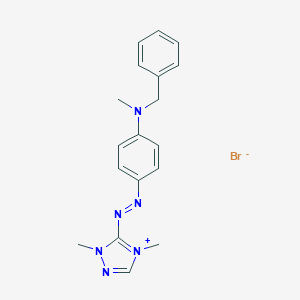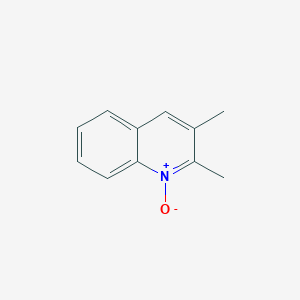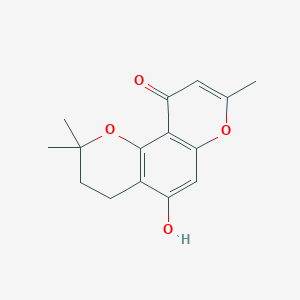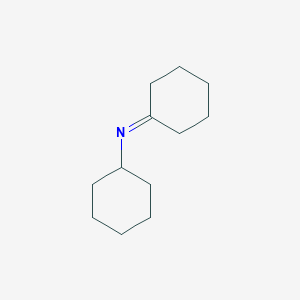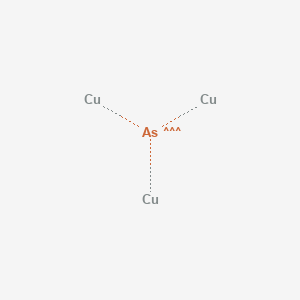
Copper arsenide (Cu3As)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper arsenide (Cu3As) is a chemical compound that has gained significant attention in the field of materials science due to its unique properties. It is a semiconductor material that has potential applications in various fields, including electronics, optoelectronics, and solar cells.
Applications De Recherche Scientifique
Copper arsenide has potential applications in various fields of science and technology. In the field of electronics, it can be used for the fabrication of field-effect transistors, diodes, and other electronic devices. In optoelectronics, it can be used for the fabrication of light-emitting diodes, photodetectors, and solar cells. In addition, copper arsenide has potential applications in catalysis, sensing, and energy storage.
Mécanisme D'action
The mechanism of action of copper arsenide is not well understood. However, it is believed that it acts as a semiconductor material, which means that it can conduct electricity under certain conditions. The exact mechanism of how copper arsenide conducts electricity is not clear, but it is believed to involve the movement of electrons and holes across the material.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of copper arsenide. However, it is known that arsenic is a toxic substance that can cause serious health problems if ingested or inhaled. Therefore, it is important to handle copper arsenide with care and take appropriate safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using copper arsenide in lab experiments include its unique properties, its potential applications in various fields, and its availability. However, there are also limitations to using copper arsenide, including its toxicity, the difficulty in synthesizing it, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on copper arsenide. One direction is to investigate its potential applications in energy storage, such as in batteries and supercapacitors. Another direction is to explore its use in catalysis and sensing. Additionally, more research is needed to understand the mechanism of action of copper arsenide and its potential health effects.
Conclusion:
In conclusion, copper arsenide is a semiconductor material that has potential applications in various fields of science and technology. It can be synthesized using various methods, and its unique properties make it attractive for use in electronic devices, optoelectronics, and solar cells. However, there is limited research on its mechanism of action and potential health effects, and more research is needed in these areas.
Méthodes De Synthèse
Copper arsenide can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and electrodeposition. Among these methods, electrodeposition is the most commonly used method for synthesizing copper arsenide. In this method, an electrolyte solution containing copper and arsenic ions is used, and a copper substrate is used as the cathode. The anode is made of arsenic, and a current is passed through the solution. This results in the deposition of copper arsenide on the substrate.
Propriétés
Numéro CAS |
12005-75-3 |
|---|---|
Nom du produit |
Copper arsenide (Cu3As) |
Formule moléculaire |
Cu3As AsCu3 |
Poids moléculaire |
265.56 g/mol |
InChI |
InChI=1S/As.3Cu |
Clé InChI |
MKOYQDCOZXHZSO-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[As] |
SMILES canonique |
[Cu].[Cu].[Cu].[As] |
Autres numéros CAS |
12005-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



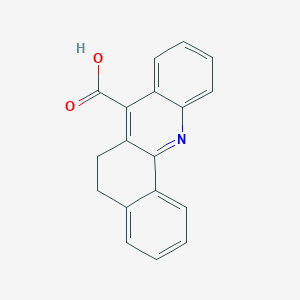
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
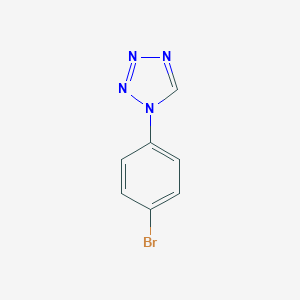
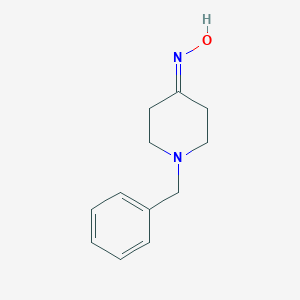
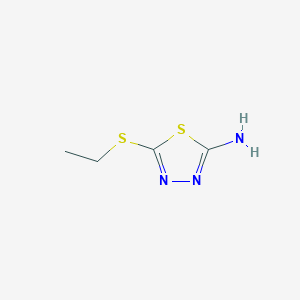
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
